molecular formula C7H5ClIN3 B2909024 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine CAS No. 2172538-54-2

4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B2909024
CAS No.: 2172538-54-2
M. Wt: 293.49
InChI Key: JJGZPAARORHTIG-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine ( 2172538-54-2) is a high-value heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a multifaceted molecular scaffold, incorporating both chloro and iodo substituents on its fused pyrazolopyrazine core. This specific arrangement makes it a versatile intermediate for further synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups to enhance structural diversity and biological activity . Pyrazolo[1,5-a]pyrazine and related scaffolds, such as the well-studied pyrazolo[1,5-a]pyrimidines, are recognized in scientific literature for their significant potential in targeted therapy development . These fused bicyclic systems are of considerable interest for their ability to act as potent protein kinase inhibitors (PKIs), which are crucial in regulating cellular signalling pathways and are important targets in oncology . The presence of halogen atoms at the 3- and 4- positions of the core structure is a key design feature, allowing researchers to systematically explore structure-activity relationships (SAR) and optimize properties like binding affinity, selectivity, and pharmacokinetics . This compound is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-4-5(9)6-7(8)10-2-3-12(6)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGZPAARORHTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structural Information

  • Molecular Formula : C7_7H6_6ClI2_2N3_3
  • SMILES : CC1=C2C(=NC=CN2N=C1)Cl
  • InChI : InChI=1S/C7H6ClN3/c1-5-4-10-11-3-2-9-7(8)6(5)11/h2-4H,1H3

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+168.03230128.9
[M+Na]+190.01424145.0
[M+NH₄]+185.05884138.2
[M+K]+205.98818139.2

The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The halogen substituents (chlorine and iodine) may enhance the compound's lipophilicity and alter its binding affinity to target proteins.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antimicrobial properties. A study conducted on similar compounds showed that they possess inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Antitumor Activity

Several studies have reported the antitumor potential of pyrazolo[1,5-a]pyrazine derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Neuroprotective Effects

Emerging evidence suggests that pyrazolo[1,5-a]pyrazines may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrazine and evaluated their antimicrobial activities against Staphylococcus aureus and Escherichia coli. The study found that the introduction of halogen atoms significantly enhanced antimicrobial potency.

Case Study 2: Antitumor Activity

A recent investigation published in Cancer Letters explored the effects of a pyrazolo[1,5-a]pyrazine derivative on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways.

Comparative Analysis with Related Compounds

Compound NameBiological Activity
4-Chloro-3-methylpyrazolo[1,5-a]pyrazineModerate antimicrobial activity
4-Bromo-3-methylpyrazolo[1,5-a]pyrazineHigh antitumor activity
Pyrazolo[1,5-a]quinazolineStrong neuroprotective effects

Comparison with Similar Compounds

Triazolo[1,5-a]pyrazine Derivatives

Triazolo[1,5-a]pyrazines, such as 4-aryl- and 4-alkyl-substituted derivatives, are synthesized via one-pot cycloaddition reactions using ynones and amino azides . These compounds generally exhibit high yields (70–95%) for aryl and alkyl substituents (Table 2, Entries 1–11) . However, silyl-protected ynones (e.g., 1-phenyl-3-(triisopropylsilyl)prop-2-yn-1-one) show reduced reactivity, leading to trace yields . In contrast, 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine likely requires halogenation steps, which may complicate synthesis compared to triazolo derivatives.

Imidazo[1,5-a]pyrazines

Imidazo[1,5-a]pyrazines, such as BMS-279700, are potent kinase inhibitors (e.g., Src-family kinase p56Lck) with anti-inflammatory activity . These compounds typically require multistep syntheses involving pyrazine ring closure or imidazole annulation, limiting structural diversity . In comparison, pyrazolo[1,5-a]pyrazines like the target compound may offer synthetic flexibility due to the compatibility of halogen substituents with cross-coupling reactions. The iodo group in this compound could enable further functionalization, a feature less explored in imidazo analogs .

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